molecular formula C13H20N4O2 B8717423 tert-Butyl 4-(pyrazin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(pyrazin-2-yl)piperazine-1-carboxylate

Cat. No. B8717423
M. Wt: 264.32 g/mol
InChI Key: KUIUUMNWANUECJ-UHFFFAOYSA-N
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Patent
US09353107B2

Procedure details

A mixture of 2-chloropyrazine (2.13 g, 18.7 mmol), tert-butyl piperazine-1-carboxylate (3.16 g, 17 mmol) and caesium carbonate (7.7 g, 23.7 mmol) in DMF (35 ml) was heated at 100° C. for 16 hours. Cooled to RT and diluted with ether. Ether layer was washed with water and brine, dried over sodium sulphate and distilled off the solvent to afford 2 g (40.7% yield) of the titled product after purification with (60/120 silica gel) column chromatography using 40% ethyl acetate in hexane as eluent.
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
40.7%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.[N:8]1([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.CCOCC>[N:3]1[CH:4]=[CH:5][N:6]=[CH:7][C:2]=1[N:11]1[CH2:10][CH2:9][N:8]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:13][CH2:12]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
ClC1=NC=CN=C1
Name
Quantity
3.16 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
caesium carbonate
Quantity
7.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled to RT
WASH
Type
WASH
Details
Ether layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
distilled off the solvent

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC=C1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 40.7%
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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